molecular formula C14H11N3O3 B12810921 4-(2-Methoxyphenyl)-2,6-dioxo-3,5-piperidinedicarbonitrile CAS No. 73843-58-0

4-(2-Methoxyphenyl)-2,6-dioxo-3,5-piperidinedicarbonitrile

Cat. No.: B12810921
CAS No.: 73843-58-0
M. Wt: 269.25 g/mol
InChI Key: FXXFRXLSZLHJFI-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-2,6-dioxo-3,5-piperidinedicarbonitrile is a complex organic compound with a unique structure that includes a methoxyphenyl group and a piperidinedicarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-2,6-dioxo-3,5-piperidinedicarbonitrile typically involves multiple steps. One common method starts with the reaction of 2-methoxyphenyl isocyanate with a suitable dicarbonitrile precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-2,6-dioxo-3,5-piperidinedicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Methoxyphenyl)-2,6-dioxo-3,5-piperidinedicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-2,6-dioxo-3,5-piperidinedicarbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • Urapidil
  • Other arylpiperazine derivatives

Uniqueness

4-(2-Methoxyphenyl)-2,6-dioxo-3,5-piperidinedicarbonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxyphenyl group and piperidinedicarbonitrile core make it distinct from other similar compounds, providing unique opportunities for research and application .

Properties

CAS No.

73843-58-0

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2,6-dioxopiperidine-3,5-dicarbonitrile

InChI

InChI=1S/C14H11N3O3/c1-20-11-5-3-2-4-8(11)12-9(6-15)13(18)17-14(19)10(12)7-16/h2-5,9-10,12H,1H3,(H,17,18,19)

InChI Key

FXXFRXLSZLHJFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C(C(=O)NC(=O)C2C#N)C#N

Origin of Product

United States

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